molecular formula C8H10IN3O B11836880 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide

4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide

Cat. No.: B11836880
M. Wt: 291.09 g/mol
InChI Key: WQCHSFDJDITWIB-UHFFFAOYSA-M
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Description

4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a cyano group, a hydroxyamino group, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide typically involves the reaction of 4-cyano-1-methylpyridinium iodide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Cyano-1-methylpyridinium iodide+Hydroxylamine4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide\text{4-Cyano-1-methylpyridinium iodide} + \text{Hydroxylamine} \rightarrow \text{this compound} 4-Cyano-1-methylpyridinium iodide+Hydroxylamine→4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxyamino groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-1-methylpyridinium iodide
  • 4-(Hydroxyiminomethyl)-1-methylpyridinium iodide
  • 4-Methoxy-1-methylpyridinium iodide

Uniqueness

4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide is unique due to the presence of both cyano and hydroxyamino groups, which provide distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H10IN3O

Molecular Weight

291.09 g/mol

IUPAC Name

2-(hydroxyamino)-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide

InChI

InChI=1S/C8H10N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5,8,10,12H,1H3;1H/q+1;/p-1

InChI Key

WQCHSFDJDITWIB-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C(C#N)NO.[I-]

Origin of Product

United States

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